2-(2-Chlorophenyl)-2-fluoroacetic acid

Description

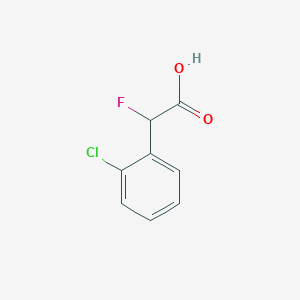

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZUNHVKBWTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of α Fluoroaryl Carboxylic Acids in Contemporary Organic Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research, and α-fluoroaryl carboxylic acids represent a particularly important class of these compounds. The presence of a fluorine atom at the α-position can profoundly alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences. In medicinal chemistry, this substitution is a widely used tactic to enhance the potency and bioavailability of drug candidates.

The synthesis of α-fluorocarboxylic acids, however, presents unique challenges, often requiring specialized fluorinating agents and reaction conditions to avoid issues like elimination and rearrangement reactions. nih.govorganic-chemistry.org Researchers have developed various methods to address these difficulties. One approach involves the reaction of ketene (B1206846) acetals, derived from the corresponding acids or esters, with electrophilic fluorinating agents like acetyl hypofluorite (B1221730) (AcOF). nih.govorganic-chemistry.org Other innovative strategies include a divergent approach for the fluorination of phenylacetic acid derivatives using Selectfluor, where the reaction outcome can be directed by the choice of aqueous or non-aqueous conditions. organic-chemistry.org The development of these synthetic routes is crucial as it opens up access to a wide array of optically active α-fluoroesters and acids, which are valuable building blocks in the creation of complex molecular architectures. organic-chemistry.org

Structural Context Within Halogenated Phenylacetic Acid Derivatives

2-(2-Chlorophenyl)-2-fluoroacetic acid belongs to the broad class of halogenated phenylacetic acid derivatives. Phenylacetic acid itself serves as a fundamental scaffold, and the addition of halogen atoms to either the phenyl ring or the acetic acid side chain creates a diverse family of compounds with varied reactivity and applications. kajay-remedies.comacs.org Halogenation is a key tool for modifying the electronic and steric properties of the parent molecule. For instance, the position and type of halogen on the aromatic ring can influence the compound's use as an intermediate in the synthesis of pharmaceuticals or agrochemicals. kajay-remedies.comgoogle.com

The properties of this compound are best understood when compared with structurally related compounds. The presence of both chlorine on the ring and fluorine on the α-carbon distinguishes it from simpler analogs like 2-Chlorophenylacetic acid or 2-Fluorophenylacetic acid and from its di-fluorinated counterpart, 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. kajay-remedies.comsmolecule.comnbinno.com Each substitution pattern results in a distinct set of physical and chemical properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | Chlorine on phenyl ring; no α-substitution. kajay-remedies.com |

| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | Fluorine on phenyl ring; no α-substitution. nbinno.com |

| This compound | C₈H₆ClFO₂ | 188.58 | Chlorine on phenyl ring; one fluorine on α-carbon. |

| 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | C₈H₅ClF₂O₂ | 206.57 | Chlorine on phenyl ring; two fluorines on α-carbon. smolecule.com |

Research Trajectories and Unexplored Facets of 2 2 Chlorophenyl 2 Fluoroacetic Acid

Direct Fluorination Approaches

Direct C(sp³)–H fluorination represents an ideal synthetic strategy due to its atom economy, avoiding the need for pre-functionalized substrates. However, the selective fluorination of the α-position of aryl acetic acids presents significant challenges due to the bond dissociation energies and the potential for competing reactions.

Palladium-Catalyzed C(sp³)–H Fluorination Strategies

Palladium catalysis has emerged as a powerful tool for C–H functionalization. However, the direct α-fluorination of aryl acetic acids has seen limited success. Most reported palladium-catalyzed C(sp³)–H fluorination methodologies on carboxylic acid derivatives show a strong preference for functionalization at the β-position. nih.govacs.org This regioselectivity is often guided by the formation of a more stable five- or six-membered palladacycle intermediate, which is favored over the smaller, more strained ring that would be required for α-C–H activation.

For instance, studies on the fluorination of aliphatic amides and amino acid derivatives using a palladium catalyst and an electrophilic fluorine source like Selectfluor predominantly yield β-fluorinated products. acs.org The directing group on the substrate plays a crucial role in determining the site of fluorination, and to date, a general and high-yielding palladium-catalyzed method for the direct α-fluorination of unactivated C(sp³)–H bonds in aryl acetic acids remains an unresolved challenge in the field.

Copper-Catalyzed H-F Insertion into α-Diazocarbonyl Compounds

A more successful direct approach involves the use of α-diazocarbonyl compounds as precursors. Copper-catalyzed insertion of hydrogen fluoride (B91410) into the C-diazo bond provides a mild and efficient route to α-fluorocarbonyl derivatives. nih.govnih.gov This method is particularly attractive as it can be adapted for the introduction of fluorine-18 (B77423) for applications in positron emission tomography (PET). nih.gov

The reaction typically proceeds by the reaction of an α-diazoester, such as methyl 2-diazo-2-(2-chlorophenyl)acetate, with a copper catalyst in the presence of a fluoride source like potassium fluoride (KF) and an activating agent like hexafluoroisopropanol (HFIP). nih.govnih.gov The in situ generated copper carbene intermediate readily undergoes H-F insertion to yield the corresponding α-fluoroester, which can then be hydrolyzed to the desired α-fluoroaryl carboxylic acid. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for late-stage fluorination. nih.gov

Table 1: Copper-Catalyzed H-F Insertion - Representative Reaction

| Substrate | Catalyst | Fluoride Source | Solvent/Additive | Product |

| Methyl 2-diazo-2-(2-chlorophenyl)acetate | Cu(I) or Cu(II) | KF | HFIP | Methyl 2-(2-chlorophenyl)-2-fluoroacetate |

Electrochemical Fluorination of Activated C–H Bonds Utilizing Fluorinated Alcohol Co-solvents

Electrochemical methods offer an alternative pathway for direct C–H fluorination, avoiding the need for strong chemical oxidants. nih.gov The selective fluorination of organic compounds can be achieved in aprotic solvents containing fluoride ions. nih.gov While not yet widely demonstrated specifically for this compound, the principles of electrochemical C–H activation are applicable.

In this approach, the substrate is oxidized at the anode to generate a carbocation or radical cation intermediate, which is then trapped by a fluoride ion. The use of fluorinated alcohol co-solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to stabilize these reactive intermediates, enhancing the efficiency and selectivity of the fluorination process. nih.gov This "cation pool" technique allows for the generation of the carbocation under oxidative conditions, followed by the addition of the fluoride source in a subsequent non-oxidative step, preventing over-oxidation of the product. nih.gov The application of this methodology to aryl acetic acids could provide a direct and controlled route to α-fluoro derivatives.

Transformative Fluorination Reactions

Transformative methods involve the conversion of a pre-existing functional group at the α-position into a C-F bond. These multi-step approaches often provide better control over regioselectivity compared to direct C-H fluorination.

Deoxyfluorination Protocols for Carboxylic Acid Derivatives

Deoxyfluorination is a powerful transformation that replaces a hydroxyl group with a fluorine atom. For the synthesis of this compound, the corresponding α-hydroxy acid or its ester derivative, such as methyl 2-(2-chlorophenyl)-2-hydroxyacetate, serves as a readily accessible precursor.

A variety of deoxyfluorinating reagents can be employed, with diethylaminosulfur trifluoride (DAST) and its analogues being common choices. The reaction proceeds via the formation of an intermediate fluorosulfite ester, which then undergoes nucleophilic substitution by fluoride with inversion of configuration. The choice of reagent and reaction conditions is crucial to minimize side reactions such as elimination and rearrangement.

Table 2: Deoxyfluorination of an α-Hydroxy Ester Precursor

| Precursor | Deoxyfluorinating Reagent | Product |

| Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | DAST | Methyl 2-(2-chlorophenyl)-2-fluoroacetate |

Decarboxylative Fluorination of Carboxylic Acids and Derivatives

Decarboxylative fluorination offers another versatile transformative strategy. In this approach, a malonic acid derivative is often used as the starting material. For the synthesis of the target compound, 2-(2-chlorophenyl)malonic acid would be the key intermediate.

This method can proceed via several mechanisms, including silver-catalyzed reactions or photoredox catalysis. nih.govprinceton.edu In a typical silver-catalyzed process, the malonic acid derivative is treated with a silver(I) salt and an electrophilic fluorine source like Selectfluor. nih.gov The reaction is believed to proceed through the formation of a silver(III)-fluoride species, which facilitates the decarboxylation and subsequent fluorination of the resulting radical intermediate. nih.gov A key advantage of this method is the ready availability of malonic acids and the potential for chemoselective mono- or di-fluorination by tuning the reaction conditions. mpg.de

Table 3: Decarboxylative Fluorination of a Malonic Acid Derivative

| Precursor | Catalyst/Reagents | Product |

| 2-(2-Chlorophenyl)malonic acid | AgNO₃, Selectfluor | This compound |

Single-Electron Oxidation Mediated Decarboxylative Fluorination of Phenylacetic Acid Derivatives

A divergent strategy for the fluorination of phenylacetic acid derivatives can be achieved through a charge-transfer complex between a fluorinating agent, such as Selectfluor, and a catalyst. The reaction pathway is highly dependent on the solvent system. In the presence of water, a single-electron oxidation process leads to decarboxylative fluorination. organic-chemistry.org This method provides a direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.gov The process is often promoted by visible light photoredox catalysis, where the photon-induced oxidation of a carboxylate forms a carboxyl radical. This radical then undergoes rapid extrusion of CO2, followed by a fluorine atom transfer from a fluorinating reagent to yield the fluoroalkane. nih.gov

| Key Feature | Description |

| Mechanism | Single-electron oxidation leading to a carboxyl radical, followed by decarboxylation and fluorine atom transfer. |

| Reagents | Phenylacetic acid derivative, Fluorinating agent (e.g., Selectfluor), Photocatalyst (e.g., Iridium complex). |

| Conditions | Visible light irradiation, often in an aqueous solvent system. |

| Outcome | Decarboxylative fluorination to produce an alkyl fluoride. |

Silver-Catalyzed Decarboxylative Fluorination from Malonic Acid Derivatives

Silver-catalyzed decarboxylative fluorination presents a versatile method for synthesizing α-fluorocarboxylic acids from malonic acid derivatives. researchgate.netacs.org This approach offers tunable chemoselectivity; by carefully selecting the base and solvent, the reaction can be directed to produce either α-fluorocarboxylic acids or gem-difluoroalkanes. organic-chemistry.orgresearchgate.netacs.org The reaction is typically catalyzed by a silver salt, such as silver nitrate (B79036) (AgNO₃), and utilizes an electrophilic fluorine source like Selectfluor. acs.orgnih.govohsu.edu

The proposed mechanism involves the oxidation of Ag(I) to a higher oxidation state, likely Ag(II) or Ag(III), by the fluorinating agent. acs.orgnih.govnih.gov This silver species then facilitates a single-electron transfer from the carboxylate, leading to the formation of an α-carboxylic acid radical. researchgate.netacs.org Subsequent decarboxylation and fluorine atom transfer yield the α-fluorocarboxylic acid and regenerate the Ag(I) catalyst. acs.orgnih.gov This method is valued for its use of readily available starting materials and its compatibility with various functional groups. researchgate.netacs.orgacs.orgnih.gov

| Parameter | Details | Source |

| Catalyst | Silver Nitrate (AgNO₃) | nih.gov |

| Fluorinating Agent | Selectfluor | nih.gov |

| Starting Material | Malonic Acid Derivatives | researchgate.netacs.org |

| Key Feature | Tunable chemoselectivity based on base and solvent | organic-chemistry.orgresearchgate.netacs.org |

| Proposed Intermediate | α-carboxylic acid radical | researchgate.netacs.org |

Acyl-Group Exchange Reactions

Acyl fluorides can be synthesized directly from carboxylic acids through acyl-group exchange reactions, representing a crucial step that can lead to α-fluoroaryl carboxylic acids. These reactions often involve deoxyfluorinating reagents. For instance, 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has been used to convert a range of aromatic carboxylic acids into their corresponding acyl fluorides in good yields. beilstein-journals.orgbeilstein-journals.org Acyl fluorides are advantageous intermediates as they are more stable towards hydrolysis than other acyl halides, yet they remain sufficiently reactive for subsequent transformations. beilstein-journals.orgresearchgate.net The conversion of carboxylic acids to acyl fluorides can also be achieved using reagents like triphosgene (B27547) and potassium fluoride (KF). researchgate.net

Synthesis from Precursor Compounds

Conversion from 2-(2-Chlorophenyl)acetic Acid Precursors

The direct synthesis of α-fluorocarboxylic acids from their non-fluorinated carboxylic acid precursors is a highly desirable transformation. One approach involves converting the carboxylic acid or its ester derivative into a ketene (B1206846) acetal. nih.gov This enol derivative can then react with an electrophilic fluorinating agent, such as acetyl hypofluorite (B1221730) (AcOF), to introduce the fluorine atom at the α-position. organic-chemistry.orgnih.gov This method effectively circumvents issues like elimination and rearrangement reactions that can occur with nucleophilic fluorination methods. organic-chemistry.orgnih.gov This strategy allows for the synthesis of α-fluoro derivatives of branched carboxylic acids, which can be challenging to produce via other routes. nih.gov

Substitution Reactions Involving Halogenated Phenyl Derivatives

Nucleophilic substitution is a fundamental strategy for forming C-F bonds. In the context of synthesizing this compound, this can involve the displacement of a leaving group at the α-position of a phenylacetic acid derivative with a fluoride ion. For example, α-bromo benzylacetates can undergo a fluorine-bromine exchange reaction. nih.govresearchgate.net This transformation can be achieved using various fluorine sources. A combination of silver fluoride (AgF) and triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in a solvent like acetonitrile (B52724) has proven effective. nih.gov Mechanistic studies suggest that these reactions can proceed through both Sₙ1 and Sₙ2 pathways. nih.gov The choice of reagents and conditions is critical to optimize the yield and selectivity of the fluorination. nih.govresearchgate.net

Stereoselective Synthesis and Chiral Resolution

The synthesis of single-enantiomer drugs is of high importance in the pharmaceutical industry, as different stereoisomers can have vastly different pharmacological properties. mit.edu

One effective method for obtaining enantiomerically enriched α-fluoro-α-arylpropanoic acids is through kinetic resolution. This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. For instance, a chiral catalyst can be used to selectively esterify one enantiomer of a racemic 2-aryl-2-fluoropropanoic acid, allowing for the separation of the unreacted enantiomer. mdpi.com

Alternatively, chiral resolution can be achieved by separating a racemic mixture. nih.gov A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts have different physical properties and can often be separated by crystallization. Another powerful technique is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers. pharmtech.com For compounds like 2-chlorophenylglycine, a related structure, resolution has been accomplished using agents like D-camphor sulfonic acid to form separable diastereomeric salts. google.com Enzymatic resolution, using enzymes like penicillin G acylase, also provides a highly enantioselective method for separating racemic mixtures of related compounds. researchgate.net

| Method | Description | Application Example |

| Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer, allowing for separation. | Esterification of one enantiomer of a racemic 2-aryl-2-fluoropropanoic acid. mdpi.com |

| Diastereomeric Salt Formation | A chiral resolving agent forms diastereomeric salts with different solubilities. | Resolution of racemic 2-chlorophenylglycine using D-camphor sulfonic acid. google.com |

| Enzymatic Resolution | An enzyme enantioselectively hydrolyzes a derivative of one enantiomer. | Resolution of N-phenylacetyl derivative of 2-chlorophenyl glycine (B1666218) using penicillin G acylase. researchgate.net |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | General technique for separating chiral compounds. pharmtech.com |

Asymmetric Catalysis in α-Fluorocarboxylic Acid Synthesis

Asymmetric catalysis offers a direct route to enantioenriched α-fluorocarboxylic acids from prochiral precursors. This approach avoids the formation of racemic mixtures, making it an efficient strategy for producing optically active compounds. rsc.org

A highly effective method for the asymmetric α-fluorination of carboxylic acids utilizes planar chiral isothiourea catalysts. organic-chemistry.orgacs.orgfigshare.com Specifically, catalysts based on a [2.2]paracyclophane scaffold have demonstrated exceptional performance in this transformation. organic-chemistry.orgorganic-chemistry.orgdntb.gov.ua

The reaction typically involves the treatment of a parent aryl acetic acid with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of the isothiourea catalyst and an activating agent like tosyl chloride. organic-chemistry.org The process operates under mild conditions and has been shown to be applicable to a wide variety of aryl acetic acids, including those with both electron-donating and electron-withdrawing substituents. organic-chemistry.org Optimization studies have identified cesium carbonate as a highly effective base for this reaction, significantly enhancing its efficiency. organic-chemistry.org

Mechanistic studies indicate that the reaction proceeds through the formation of an acyl ammonium (B1175870) ion intermediate. organic-chemistry.org This intermediate is then subjected to nucleophilic fluorination, followed by esterification to yield the final α-fluoroester product with high enantiopurity. organic-chemistry.org This protocol is scalable and the resulting α-fluoroesters can be converted into other valuable chiral molecules, such as fluorohydrins, through further transformations. organic-chemistry.org

The effectiveness of this methodology is highlighted by its ability to produce a broad range of optically active α-fluoroesters in high yields and with excellent enantioselectivity, often achieving up to 99.5% enantiomeric excess (ee). organic-chemistry.org

Table 1: Enantioselective α-Fluorination of Aryl Acetic Acids using a Planar Chiral Isothiourea Catalyst

| Aryl Acetic Acid Substrate | Product (α-Fluoroester) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenylacetic acid | Methyl 2-fluoro-2-phenylacetate | 95 | 98 |

| 4-Methoxyphenylacetic acid | Methyl 2-fluoro-2-(4-methoxyphenyl)acetate | 92 | 99 |

| 4-Chlorophenylacetic acid | Methyl 2-(4-chlorophenyl)-2-fluoroacetate | 96 | 97 |

| 2-Naphthylacetic acid | Methyl 2-fluoro-2-(naphthalen-2-yl)acetate | 91 | 99.5 |

| 3-Bromophenylacetic acid | Methyl 2-(3-bromophenyl)-2-fluoroacetate | 93 | 98 |

Data is representative of findings for the catalytic system and may not correspond to a single specific publication. organic-chemistry.org

Kinetic Resolution of Racemic α-Fluoroaryl Carboxylic Acids

Kinetic resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. bohrium.com This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high optical purity. researchgate.net

Enzymatic kinetic resolution through enantioselective esterification or hydrolysis is a powerful and practical method for obtaining optically active α-fluoroaryl carboxylic acids. mdpi.com Hydrolases, particularly lipases, have proven to be highly effective biocatalysts for this purpose. mdpi.com

In one approach, the racemic α-fluoroaryl carboxylic acid ester is subjected to hydrolysis in the presence of a lipase (B570770), such as Amano PS. mdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester, typically the (S)-enantiomer, to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. mdpi.com This process can yield both the hydrolyzed (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric purity and in good yields. mdpi.com

Conversely, enantioselective esterification of a racemic acid can be performed. For instance, using a lipase from Burkholderia cepacia in an organic solvent like hexane, one enantiomer of the acid is preferentially converted to an ester, leaving the other enantiomer of the acid unreacted. mdpi.com This technique requires the removal of water as it is formed to drive the reaction equilibrium. mdpi.com

These enzymatic methods are valued for their high selectivity and operation under mild reaction conditions. mdpi.com Through the careful selection of the enzyme and reaction conditions, both enantiomers of a target α-fluoroaryl carboxylic acid can be accessed in high optical purity. nih.gov

Table 2: Representative Enzymatic Kinetic Resolution of Racemic Aryl Carboxylic Acid Derivatives

| Substrate | Enzyme | Transformation | Product 1 | ee (%) | Product 2 | ee (%) |

|---|---|---|---|---|---|---|

| Racemic ethyl 2-phenylpropanoate | Esterase Est8 | Hydrolysis | (S)-2-Phenylpropanoic acid | >99 | (R)-Ethyl 2-phenylpropanoate | >99 |

| Racemic fluorinated aryl carboxylic acid ester | Amano PS Lipase | Hydrolysis | (S)-Carboxylic Acid | 77-99 | (R)-Ester | 93-100 |

| Racemic aryl carboxylic acid | Burkholderia cepacia Lipase | Esterification | (R)-Ester | High | (S)-Carboxylic Acid | High |

Data is illustrative of general findings in the field of enzymatic resolution of aryl carboxylic acids and their derivatives. mdpi.comnih.gov

Fundamental C-F Bond Formation Mechanisms: Nucleophilic, Electrophilic, and Radical Pathways

The construction of a carbon-fluorine bond is a pivotal step in the synthesis of fluorinated molecules. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the resulting C-F bond, necessitate specific synthetic strategies. nih.gov Three primary mechanistic avenues are generally considered for the formation of C-F bonds: nucleophilic, electrophilic, and radical pathways.

Nucleophilic Fluorination: This pathway involves the displacement of a leaving group by a fluoride ion (F⁻). The fluoride anion is small and has a high charge density, making it a strong nucleophile. harvard.edu However, its nucleophilicity can be significantly diminished by solvation, particularly in protic solvents where strong hydrogen bonds are formed. harvard.edu Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides (TBAF). harvard.edu Nucleophilic fluorination at sp³-hybridized carbons often proceeds via an Sₙ2 mechanism. oup.com

Electrophilic Fluorination: In this approach, a reagent delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. Reagents such as N-fluoropyridinium salts and Selectfluor® are commonly employed. harvard.eduresearchgate.net The mechanism can involve a direct attack of the nucleophile on the electrophilic fluorine or proceed through a single electron transfer (SET) process. harvard.eduresearchgate.net These reagents are particularly useful for the fluorination of electron-rich substrates like enolates and silyl (B83357) enol ethers. researchgate.net

Radical Fluorination: This pathway involves the reaction of a carbon-centered radical with a fluorine atom source. This method has gained prominence for its ability to fluorinate positions that are challenging to access via ionic pathways. nih.gov Fluorine atom transfer agents, such as N-fluorobenzenesulfonimide (NFSI), can react with alkyl radicals to form the C-F bond. nih.gov These radical processes can be initiated by various means, including photoredox catalysis. nih.gov

| Mechanism Type | Fluorine Source | Key Intermediates | Typical Substrates |

| Nucleophilic | F⁻ (e.g., KF, CsF, TBAF) | Transition state (Sₙ2) | Alkyl halides, sulfonates |

| Electrophilic | "F⁺" (e.g., Selectfluor®, N-Fluoropyridinium salts) | Cationic species, SET-generated radicals | Enolates, aromatic rings |

| Radical | F• (e.g., from NFSI) | Carbon-centered radicals | Alkanes, carboxylic acids (via decarboxylation) |

Reactivity of the this compound Moiety

The chemical behavior of this compound is dictated by the interplay of its three main components: the chlorophenyl group, the fluoroacetic acid group, and the benzylic carbon to which both are attached.

The chlorophenyl group in the molecule is generally unreactive towards nucleophilic aromatic substitution (SₙAr). Aryl halides, such as chlorobenzene (B131634), are significantly less reactive than alkyl halides in nucleophilic substitution reactions. askiitians.comsavemyexams.com This reduced reactivity is attributed to several factors:

Resonance Effect: The lone pair of electrons on the chlorine atom can delocalize into the π-system of the benzene (B151609) ring. This creates a partial double bond character in the C-Cl bond, making it stronger and more difficult to break. vedantu.comquora.com

Hybridization: The carbon atom of the C-Cl bond in chlorobenzene is sp² hybridized, which is more electronegative and forms shorter, stronger bonds than an sp³ hybridized carbon in an alkyl halide. vedantu.comquora.com

Steric Hindrance: The benzene ring sterically hinders the backside attack required for a typical Sₙ2 reaction. wikipedia.org

Nucleophilic aromatic substitution can occur under harsh conditions (high temperature and pressure) or if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The this compound molecule does not possess such strong activating groups on the phenyl ring. Therefore, nucleophilic substitution of the chlorine atom would require forcing conditions.

| Factor | Effect on Reactivity of Chlorophenyl Group |

| Resonance | Strengthens the C-Cl bond, decreasing reactivity. vedantu.comquora.com |

| sp² Hybridization of Carbon | Results in a shorter, stronger C-Cl bond. vedantu.com |

| Steric Hindrance | Prevents backside attack at the ring carbon. wikipedia.org |

| Electronic Activation | Lacks strong electron-withdrawing groups to facilitate SₙAr. libretexts.org |

The carboxylic acid group (-COOH) is the most prominent functional group in terms of acid-base chemistry. It can donate a proton to a base to form a carboxylate salt. The acidity of this group is significantly influenced by the presence of the adjacent fluorine and 2-chlorophenyl substituents.

The electronegative fluorine atom exerts a strong negative inductive effect (-I effect), withdrawing electron density from the carboxylate group and stabilizing the conjugate base. doubtnut.com This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to a non-fluorinated analogue like acetic acid (pKa ≈ 4.8). brainly.com For comparison, fluoroacetic acid (FCH₂COOH) has a pKa of approximately 2.59. libretexts.orgnih.govwikipedia.org The 2-chlorophenyl group also contributes a -I effect, further enhancing the acidity.

The pKa value is a quantitative measure of the acid's strength in solution. A lower pKa indicates a stronger acid.

| Compound | pKa | Relative Acidity |

| Acetic Acid | ~4.8 | Weaker |

| Fluoroacetic Acid | ~2.6 | Stronger |

| This compound | Expected to be < 2.6 | Strongest (due to combined inductive effects) |

Due to its acidic nature, this compound will readily react with bases, such as alkali metal hydroxides or amines, to form the corresponding salts. nih.govnih.gov The formation of a salt is generally favorable when the pKa of the acid is significantly lower than the pKa of the conjugate acid of the base (a large ΔpKa). nih.gov This property is crucial for purification, formulation, and controlling the solubility of the compound.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-(2-Chlorophenyl)-2-fluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic arrangement and connectivity.

In a ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton, and the carboxylic acid proton are expected. The four protons on the 2-chlorophenyl group would typically appear in the aromatic region (approximately 7.2-7.8 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with each other.

The single methine proton (CH), being adjacent to both the phenyl ring and the electronegative fluorine atom, is expected to resonate downfield. A key feature of this signal would be its splitting into a doublet due to coupling with the adjacent fluorine atom (²J-H,F coupling). The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its position can be sensitive to solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|

| Aromatic-H | ~ 7.2 - 7.8 | Multiplet (m) | H-H |

| Methine-H (CH) | Downfield | Doublet (d) | H-F (²J-H,F) |

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated. The carboxylic acid carbonyl carbon is expected at the most downfield position (typically 170-185 ppm). The six carbons of the 2-chlorophenyl ring will appear in the aromatic region (~120-140 ppm). The carbon atom bonded to the chlorine (C-Cl) would be identifiable within this region.

The methine carbon (CH), being directly bonded to the fluorine atom, will show a characteristic large one-bond carbon-fluorine coupling constant (¹J-C,F), resulting in a doublet. This coupling is a definitive indicator of the C-F bond in the structure.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Carboxylic Acid (C=O) | ~ 170 - 185 | Singlet (s) |

| Aromatic C-Cl | ~ 130 - 140 | Singlet (s) |

| Aromatic C-H & C-C | ~ 120 - 140 | Singlet (s) |

¹⁹F-NMR is a highly sensitive technique for observing fluorine atoms within a molecule. ucsb.edu Since this compound contains a single fluorine atom, its ¹⁹F-NMR spectrum is expected to show one primary signal. huji.ac.il This signal's chemical shift provides information about the electronic environment of the fluorine atom. ucsb.edu

Crucially, this signal would be split into a doublet due to coupling with the adjacent methine proton (²J-F,H coupling). This observation confirms the presence of the H-C-F structural motif. The chemical shift for a fluorine atom in such an aliphatic, monofluorinated environment can vary but provides a characteristic signature for the compound. ucsb.eduhuji.ac.il

Table 3: Predicted ¹⁹F-NMR Spectral Data for this compound

| Fluorine Atom | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. For this compound (C₈H₆ClFO₂), HRMS would provide a highly accurate mass measurement of its molecular ion, typically to within a few parts per million (ppm) of the theoretical value. uni.lu The predicted monoisotopic mass is 188.00403 Da. uni.lu

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak resulting from the presence of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in two distinct peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) | Characteristic Isotopic Pattern |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample and then provides mass spectra for their identification. nih.gov Due to the low volatility of carboxylic acids, this compound would likely require derivatization, such as conversion to a more volatile ester (e.g., a methyl or ethyl ester), prior to GC-MS analysis. nih.govchromforum.org

Once derivatized, the compound would elute from the GC column at a characteristic retention time, which serves as an indicator of its identity and can be used to assess purity. The coupled mass spectrometer would then generate a mass spectrum for the eluting compound. The resulting fragmentation pattern, which shows the masses of smaller ions formed from the breakdown of the parent molecule, acts as a molecular fingerprint. Expected fragmentation pathways could include the loss of the ester group or cleavage at the bond between the methine carbon and the aromatic ring, helping to confirm the compound's structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. echemi.com The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. echemi.com Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is distinguished by characteristic absorption bands corresponding to its carboxylic acid moiety, the carbon-fluorine bond, the carbon-chlorine bond, and the aromatic ring.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching of the carboxyl group. orgchemboulder.comlibretexts.org This broadening is a result of extensive intermolecular hydrogen bonding, which causes the carboxylic acid to exist predominantly as a hydrogen-bonded dimer. libretexts.org This band typically appears in the region of 2500-3300 cm⁻¹. orgchemboulder.com

Another key absorption is the sharp and intense peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which is typically observed between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The position of this band can be influenced by factors such as conjugation and the presence of electron-withdrawing groups. echemi.com The presence of the electronegative fluorine and chlorine atoms on the adjacent carbon and phenyl ring, respectively, can shift this frequency. The spectrum also shows a C-O stretching band between 1320-1210 cm⁻¹ and O-H bending vibrations. orgchemboulder.com

The presence of halogen atoms gives rise to characteristic absorptions in the fingerprint region of the spectrum. The C-F stretching vibration typically produces a strong absorption in the 1400-1000 cm⁻¹ range. The C-Cl stretch appears at lower frequencies, generally in the 850-550 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxyl O-H | Stretching | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Carboxyl C=O | Stretching | 1760 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Carboxyl C-O | Stretching | 1320 - 1210 | Medium |

| Aliphatic C-F | Stretching | 1400 - 1000 | Strong |

| Aromatic C-Cl | Stretching | 850 - 550 | Strong to Medium |

Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds and for separating enantiomers. heraldopenaccess.usnih.gov For this compound, which is a chiral molecule, chiral HPLC is essential for separating its (R)- and (S)-enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including those similar to the target molecule. nih.gov Columns like CHIRALPAK® or Lux® Cellulose are often employed for such separations. nih.gov

Method development involves optimizing the mobile phase composition, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with an acidic or basic additive to improve peak shape and resolution. Reversed-phase conditions can also be explored. nih.gov Detection is commonly performed using a UV detector, as the phenyl ring in the molecule is a chromophore. For more specific chiral detection, circular dichroism (CD) or optical rotation (OR) detectors can be coupled with HPLC. heraldopenaccess.us

| Parameter | Typical Conditions for Chiral Separation |

|---|---|

| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixture (e.g., 90:10 v/v) with acidic modifier (e.g., 0.1% Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV (e.g., at 220 nm or 254 nm) |

| Injection Volume | 5 - 20 µL |

Gas-Liquid Chromatography (GLC), a form of gas chromatography (GC), is a powerful technique for the quantitative analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally polar and non-volatile, making them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester. nih.gov

Common derivatization agents include diazomethane, silylating agents (like BSTFA), or alcohols (like methanol (B129727) or 2,2,2-trifluoroethanol) in the presence of an acid catalyst. nih.gov The resulting ester is more amenable to GC analysis. For instance, reaction with 2,2,2-trifluoroethanol (B45653) produces a trifluoroethyl ester, which can be analyzed with high sensitivity using an electron capture detector (ECD). nih.gov Alternatively, the derivative can be analyzed by GC coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.gov

The choice of a GC column is critical for achieving good separation. A capillary column with a moderately polar stationary phase is often suitable for analyzing the derivatized compound. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

| Parameter | Typical Conditions for Quantitative Analysis |

|---|---|

| Derivatization Agent | 2,2,2-Trifluoroethanol (TFE) with H₂SO₄ catalyst; Pentafluorobenzyl bromide (PFBBr) |

| Column | Capillary column (e.g., DB-5, DB-1701) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Temperature Program | Initial temp ~100 °C, ramped to ~280 °C |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS) |

| Detector Temperature | ~300 °C |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org

To determine the absolute configuration of an enantiomerically pure sample of this compound, a suitable single crystal must first be grown. The diffraction data collected from this crystal allows for the creation of an electron density map, from which the arrangement of atoms in the crystal lattice is deduced. purechemistry.org The determination of absolute configuration often relies on the anomalous dispersion effect, which is more pronounced when a "heavy" atom (like chlorine or bromine) is present in the structure. wikipedia.orgthieme-connect.de The chlorine atom in the molecule serves this purpose, making the assignment of the absolute (R) or (S) configuration unambiguous.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClO₂ |

| Formula Weight | 170.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1473 (7) |

| b (Å) | 5.8265 (3) |

| c (Å) | 15.4299 (7) |

| β (°) | 101.155 (5) |

| Volume (ų) | 806.83 (8) |

| Z (molecules per unit cell) | 4 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying the equilibrium structure, vibrational frequencies, and electronic properties of organic molecules. nih.govmdpi.com These calculations provide a foundational understanding of a molecule's behavior by solving approximations of the Schrödinger equation.

DFT calculations are instrumental in explaining and predicting the regioselectivity of chemical reactions. By modeling the potential energy surfaces of different reaction pathways, researchers can identify the transition states and intermediates involved. The relative energies of these transition states determine the preferred reaction outcome. For instance, in reactions involving substituted phenylacetic acids, a key consideration is the competition between reactions at the α-carbon and electrophilic substitution on the aromatic ring. unimi.it

Computational studies can rationalize the outcome of such reactions by analyzing the stability of the intermediates formed. For example, in the chlorination of phenylacetic acids, DFT can model the enol form of the corresponding acyl halide, which is the key intermediate for α-halogenation. unimi.it The calculations can also assess the activation barriers for electrophilic attack at the ortho, meta, and para positions of the chlorophenyl ring, thereby predicting the most likely site of aromatic substitution. The presence of substituents dramatically influences the electron density of the ring, and computational models can quantify these effects to explain why certain isomers are formed preferentially. unimi.it

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. DFT studies provide a wealth of information about this structure through various descriptors. A comparative DFT study on 2-(2-halophenyl)acetic acids (where halo = fluoro, chloro, bromo) has provided key insights into how halogen substitution affects reactivity.

Global reactivity descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, electronegativity, and chemical hardness are routinely calculated. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Local reactivity descriptors, including Fukui functions and local softness, can predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge delocalization and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net For 2-(2-Chlorophenyl)-2-fluoroacetic acid, NBO analysis would reveal the charge distribution across the molecule, highlighting the electron-withdrawing effects of the fluorine and chlorine atoms. Furthermore, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net

Table 1: Calculated Electronic Properties of Halogenated Phenylacetic Acids This table presents hypothetical data based on typical DFT calculation results for similar molecules to illustrate the type of information generated.

| Property | 2-(2-Fluorophenyl)acetic acid | 2-(2-Chlorophenyl)acetic acid | 2-(2-Bromophenyl)acetic acid |

|---|---|---|---|

| HOMO Energy (eV) | -7.15 | -7.20 | -7.22 |

| LUMO Energy (eV) | -0.85 | -0.95 | -0.98 |

| HOMO-LUMO Gap (eV) | 6.30 | 6.25 | 6.24 |

| Hardness (η) | 3.15 | 3.13 | 3.12 |

| Electronegativity (χ) | 4.00 | 4.08 | 4.10 |

DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Vibrational frequencies calculated from DFT can be correlated with experimental Infrared (IR) and Raman spectra. nih.govnih.gov Although calculated harmonic frequencies are often systematically higher than experimental values, empirical scaling factors can be applied to achieve excellent agreement. nih.gov A study on halogenated phenylacetic acids demonstrated a close resemblance between calculated and experimental vibrational spectra for chloro- and bromo-substituted analogues.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are valuable for assigning peaks in complex experimental spectra and can be a powerful tool in structure elucidation, especially when combined with experimental data. semanticscholar.org For this compound, DFT could predict the 1H, 13C, and 19F NMR chemical shifts, providing a theoretical fingerprint of the molecule.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1) for 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline This table, adapted from a study on a different chlorophenyl-containing molecule, illustrates the typical accuracy of DFT in predicting IR spectra. nih.gov

| Vibrational Assignment | Experimental FT-IR (cm-1) | Calculated (Scaled) DFT (cm-1) | Difference (cm-1) |

|---|---|---|---|

| C=O stretch | 1652 | 1660 | -8 |

| C=N stretch | 1599 | 1603 | -4 |

| Aromatic C=C stretch | 1491 | 1494 | -3 |

| C-N stretch | 1368 | 1371 | -3 |

| C-Cl stretch | 745 | 740 | 5 |

Molecular Modeling for Conformational Analysis

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. slideshare.net This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

Molecular modeling techniques, including systematic and stochastic search methods, are employed to explore the conformational space and identify the global energy minimum and other low-energy conformers. slideshare.netbigchem.eu For substituted aromatic compounds, the orientation of side chains relative to the ring is critical. Studies on similar molecules have shown that halogen substituents can exert a significant steric directing effect on the conformation of an adjacent acid side chain. nih.gov In the case of this compound, molecular modeling would investigate the rotational barriers around the C-C bonds connecting the phenyl ring, the chiral center, and the carboxylic acid group to determine the most stable spatial arrangement of these functional groups.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, providing details that are often inaccessible through experimental means alone. researchgate.net By mapping the potential energy surface, researchers can identify transition states, calculate activation energies (ΔG‡), and distinguish between competing pathways, such as concerted versus stepwise mechanisms. nih.govnih.gov

Theoretical Studies of Fluorine and Chlorine Substituent Effects on Reactivity

The presence and position of halogen substituents have a profound impact on the reactivity and properties of aromatic compounds. Theoretical studies can deconstruct these influences into inductive and resonance effects. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. unimi.it While they also have a +M (mesomeric or resonance) effect due to their lone pairs, the inductive effect is generally dominant for halogens.

Studies on substituted cinnamic acids have shown that the position of a chlorine or fluorine substituent (ortho vs. para) significantly affects biological activity and selectivity, highlighting the importance of substituent placement. nih.gov Theoretical investigations into halogen bonding have revealed that aromatic fluorine substitution can dramatically enhance the strength of halogen bonds involving chlorine, bromine, or iodine by increasing the positive electrostatic potential (σ-hole) on the larger halogen. researchgate.net

For this compound, theoretical studies would focus on:

The α-Fluorine: Its immense inductive effect would significantly increase the acidity (lower the pKa) of the carboxylic acid group compared to phenylacetic acid.

The ortho-Chlorine: This substituent deactivates the phenyl ring to electrophilic attack. Its position also introduces steric hindrance, which can influence the conformation of the molecule and the accessibility of nearby reactive sites. Computational studies can quantify this deactivating effect and predict its influence on the regioselectivity of further substitution reactions. unimi.itnih.gov

Applications and Role in Complex Organic Synthesis

Building Block for Specialty Chemicals and Advanced Organic Materials

In organic synthesis, 2-(2-Chlorophenyl)-2-fluoroacetic acid serves as a versatile intermediate or building block. Its structure, featuring a carboxylic acid group, a fluorine atom, and a chlorinated phenyl ring, allows for a variety of chemical transformations such as esterification, amidation, and substitution reactions. premierindia.co.inkajay-remedies.com This reactivity makes it a precursor for a range of specialty chemicals. The presence of fluorine is particularly significant, as fluorinated intermediates are key components in the development of many high-value products in the agrochemical and pharmaceutical industries. biesterfeld.no

The introduction of fluorine can enhance properties like thermal stability and lipophilicity. scripps.edu Consequently, fluorinated molecules derived from precursors like this compound are actively being explored in material science for the development of new materials with specific, desirable characteristics. smolecule.com These advanced materials can include specialized polymers, liquid crystals, and fluorinated surfactants. scripps.edusmolecule.com The use of such fluorinated building blocks is a focused strategy to create competitive, safe, and sustainable processes for producing these advanced materials. biesterfeld.no

Table 1: Potential Applications Derived from Phenylacetic Acid Scaffolds

| Industry | Application / Derived Compound Type | Relevant Precursor |

|---|---|---|

| Pharmaceutical | Anti-inflammatory drugs, muscle relaxants, antihistamines. kajay-remedies.com | 2-Chlorophenylacetic acid kajay-remedies.com |

| Agrochemical | Herbicides, plant growth regulators (e.g., auxins). premierindia.co.inkajay-remedies.com | 2-Chlorophenylacetic acid premierindia.co.in |

| Specialty Chemicals | Fragrances, advanced materials. kajay-remedies.com | 2-Chlorophenylacetic acid kajay-remedies.com |

Intermediate in the Synthesis of Fluorinated Organic Molecules

The synthesis of partially fluorinated organic compounds can be achieved through two main approaches: creating new carbon-fluorine bonds via fluorination reactions or using a building-block that already contains the C-F bond. lew.ro this compound is an example of the latter approach, providing a pre-fluorinated scaffold for constructing more complex molecules. The incorporation of fluorine can significantly modify a molecule's electron distribution, which in turn affects its absorption, distribution, and metabolism, a key consideration in medicinal chemistry. nih.gov The use of such fluorinated intermediates has become a cornerstone in the development of a significant portion of drugs and crop protection products. biesterfeld.no

A primary application of this compound in synthesis is its conversion into the corresponding acyl fluoride (B91410). Acyl fluorides are valuable reactive derivatives of carboxylic acids, often preferred over the more common acyl chlorides due to their unique balance of reactivity and stability. researchgate.netchemistryviews.org They are instrumental in challenging esterification and amidation reactions, including peptide synthesis, and are increasingly used in transition-metal-catalyzed transformations. researchgate.netnih.gov

The transformation of a carboxylic acid to an acyl fluoride can be achieved using a variety of modern deoxyfluorinating reagents, which are often safer and more practical than traditional methods. researchgate.netchemistryviews.org These methods avoid the need for hazardous reagents like thionyl chloride or oxalyl chloride. orgsyn.org Once formed, the acyl fluoride derived from this compound can be reacted with amines or alcohols, often in a one-pot process, to efficiently produce amides or esters. researchgate.net

Table 2: Selected Reagents for the Conversion of Carboxylic Acids to Acyl Fluorides

| Reagent Class | Specific Reagent Example(s) | Key Features | Reference |

|---|---|---|---|

| Sulfur-Based | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, Thionyl fluoride (SOF₂) | Effective but can be aggressive; newer reagents offer improved stability. | nih.govorganic-chemistry.org |

| α-Fluoroamine-Based | XtalFluor-E | Allows for reaction at room temperature with simple purification. | organic-chemistry.org |

| Phosphorus-Based | Tricyclohexylphosphine (PCy₃) with 2,6-difluorobenzoyl fluoride | Catalytic system for acyl-group exchange. | researchgate.net |

| Solid Reagents | (Me₄N)SCF₃, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) | Bench-stable solids, high efficiency, good functional group tolerance. | chemistryviews.orgorganic-chemistry.org |

Research Tool for Investigating Fluorination Reaction Mechanisms

Compounds like this compound and its analogs serve as valuable tools for studying the mechanisms of chemical and biochemical reactions involving fluorinated compounds. smolecule.com In enzymatic studies, for instance, understanding how enzymes catalyze the formation of a C-F bond is a significant area of research. The enzyme 5′-fluoro-5′-deoxyadenosine synthetase (FDAS), isolated from Streptomyces cattleya, is known to catalyze C-F bond formation via an S\textsubscript{N}2 mechanism. nih.gov Studying the interaction of fluorinated substrates with such enzymes helps elucidate the molecular mechanisms, including how the fluoride ion is desolvated and stabilized within the active site. nih.gov The kinetic data from these studies are crucial for understanding the transition states involved in these biological fluorination processes. nih.gov

Role in the Development of Other Fluorine-Containing Scaffolds

The concept of a "scaffold" is central to modern synthetic chemistry, where a core molecular structure is systematically modified to create a library of related compounds. This compound can act as such a scaffold. Its core structure can be elaborated upon to develop other complex fluorine-containing frameworks. For example, synthetic strategies often rely on a central, modifiable platform to which different functional groups, like fluorophores or radioisotopes, can be attached. mdpi.com By leveraging the reactivity of its carboxylic acid group and the unique properties imparted by its fluoro- and chloro-substituents, this compound can be a starting point for building a diverse range of new molecules with tailored functions for applications in medicinal chemistry and materials science. mdpi.com

Exploration in Material Science Research of Fluorinated Molecules

The unique properties conferred by fluorine make fluorinated molecules a subject of intense research in material science. smolecule.com The high electronegativity and the strength of the carbon-fluorine bond lead to materials with enhanced thermal stability and chemical resistance. scripps.edu Fluorinated compounds are being investigated for their potential in creating advanced materials such as fluoropolymers, liquid crystals, and specialized solvents. scripps.edu

Furthermore, the introduction of fluorine into organic molecules can create materials with valuable optical and electronic properties. nih.gov For example, fluorination is a strategy used in the development of fluorophores, including BODIPY and rhodamine dyes, to improve quantum yields and modify solubility for biological imaging applications. nih.gov In the realm of electronics, fluorinated organic paramagnetic materials are synthesized for potential use in molecular magnets and other advanced applications. mdpi.com The use of fluorinated building blocks like this compound is integral to this research, providing a direct route to incorporating fluorine into these novel material scaffolds. mdpi.com

Q & A

Q. How can 2-(2-chlorophenyl)-2-fluoroacetic acid be synthesized, and what are the critical experimental parameters?

- Methodological Answer : A two-step synthesis is typically employed:

Friedel-Crafts acylation : React 2-chlorophenylacetic acid with a fluorinating agent (e.g., Selectfluor™) under anhydrous conditions to introduce the fluorine atom at the α-position.

Acid-catalyzed cyclization : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to minimize side products like dimerization .

- Key Parameters :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the fluorinated intermediate.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₆ClFO₂; exact mass 188.01) .

- ¹H/¹³C NMR : Identify key signals (e.g., α-fluoro proton at δ 5.2–5.5 ppm; carboxylic acid proton at δ 12–13 ppm) .

- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Q. How can researchers predict the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- LogP (1.98) : Determined via shake-flask method; indicates moderate lipophilicity, suggesting solubility in DMSO or ethanol .

- Polar Surface Area (PSA) : 74.6 Ų, derived from computational tools like MarvinSketch, implies low blood-brain barrier permeability .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic degradation pathways.

Advanced Research Questions

Q. How can contradictory spectral data in literature be resolved for this compound?

- Methodological Answer :

- Case Study : Discrepancies in reported ¹³C NMR shifts for the fluorinated carbon (δ 90–95 ppm vs. δ 88–92 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃).

- Resolution :

Replicate experiments using standardized solvents and concentrations.

Cross-validate with DEPT-135 and 2D NMR (HSQC) to assign unambiguous signals .

Compare with structurally analogous compounds (e.g., 2-(3-chlorophenyl)-2-fluoroacetic acid) to identify substituent effects .

Q. What strategies mitigate side reactions during fluorination of 2-chlorophenylacetic acid derivatives?

- Methodological Answer :

- Side Reaction : Competing halogen exchange (Cl ↔ F) at the aromatic ring.

- Mitigation :

- Use bulky fluorinating agents (e.g., N-fluorobenzenesulfonimide) to favor α-fluorination over aromatic substitution .

- Lower reaction temperature (<40°C) and reduce electrophilicity via pH control (buffered at pH 6–7).

Q. How can computational modeling optimize the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., fluorine atom as a nucleofuge).

- Transition State Analysis : Simulate SN2 mechanisms using Gaussian09 with B3LYP/6-31G(d) basis set to predict activation energy barriers .

- Validation : Compare predicted reaction outcomes (e.g., substitution with amines) with experimental LC-MS data .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.